{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid
Description
Properties
IUPAC Name |
2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-7-19-10-6-4-3-5-9(10)12-14-13(16-15-12)20-8-11(17)18/h3-6H,2,7-8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFLBEPODGBOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366249 | |
| Record name | {[5-(2-Propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50616-43-8 | |
| Record name | {[5-(2-Propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of 2-propoxybenzaldehyde thiosemicarbazone.
Procedure :
- Thiosemicarbazone Formation :
- Cyclocondensation :
Mechanistic Insight :
The reaction proceeds through deprotonation of the thiosemicarbazone by NaOH, followed by nucleophilic attack of CS₂ on the imine carbon. Intramolecular cyclization eliminates ammonia, forming the triazole ring.
Spectral Characterization of Intermediate
- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, –OCH₂CH₂CH₃), 3.45 (q, 2H, –OCH₂CH₂CH₃), 4.10 (t, 2H, –OCH₂–), 7.25–7.80 (m, 4H, aromatic), 13.20 (s, 1H, S–H).
Analytical Validation and Pharmacokinetic Profiling
Spectroscopic Confirmation
Computational ADME Predictions
- SwissADME :
- T.E.S.T. Toxicity :
Comparative Analysis of Synthetic Routes
| Method | Reagent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Chloroacetic acid | NaOH/Ethanol | 8 | 70–75 | 98.5 |
| Bromoacetic acid | NaOH/Ethanol | 4 | 85–90 | 99.2 |
| Mitsunobu reaction | DIAD/Ph₃P | 6 | 65–70 | 97.8 |
DIAD: Diisopropyl azodicarboxylate; Ph₃P: Triphenylphosphine.
Challenges and Optimization Strategies
Thiol Oxidation :
Byproduct Formation :
Scale-Up Considerations :
- Replace ethanol with IPA for easier solvent recovery.
- Continuous flow reactors improve heat transfer and reduce reaction time by 30%.
Mechanism of Action
The mechanism of action of {[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thioacetic acid moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
- {[5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid
- {[5-(2-Ethoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid
- {[5-(2-Butoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid
Comparison:
- Structural Differences: The main difference lies in the alkoxy group attached to the phenyl ring. The propoxy group in {[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid provides unique steric and electronic properties compared to methoxy, ethoxy, or butoxy groups.
- Biological Activity: The variation in the alkoxy group can lead to differences in biological activity, such as antimicrobial or enzyme inhibition properties.
- Chemical Reactivity: The different alkoxy groups can influence the compound’s reactivity in various chemical reactions, affecting the types of products formed and the reaction conditions required.
Biological Activity
{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid is a synthetic organic compound characterized by the molecular formula C13H15N3O3S and CAS number 50616-43-8. It belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various research findings and case studies.
Structural Overview
The compound features a triazole ring linked to a propoxyphenyl group via a thioether bond, along with a carboxylic acid moiety. The unique combination of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for medicinal chemistry and pharmacology.
| Feature | Description |
|---|---|
| Molecular Formula | C13H15N3O3S |
| CAS Number | 50616-43-8 |
| Structural Components | Triazole ring, propoxyphenyl group, thioacetic acid moiety |
The synthesis of this compound typically involves multi-step organic synthesis techniques. The triazole ring is formed through cyclization reactions with hydrazine derivatives and carbonyl compounds. The propoxyphenyl group is introduced via nucleophilic substitution reactions.
The mechanism of action is hypothesized to involve the interaction of the triazole ring with specific molecular targets such as enzymes or receptors. The thioacetic acid moiety may participate in covalent bonding with target molecules, enhancing the compound's efficacy in biological systems.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. Compounds with similar structures demonstrated IC50 values ranging from 29 μM to 73 μM against these cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Triazoles have been reported to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. The structure of this compound may confer similar inhibitory effects due to its ability to interact with enzyme active sites .
Case Studies
- Cytotoxicity Evaluation :
-
Antimicrobial Activity Assessment :
- Research on related triazole compounds demonstrated effective inhibition against various fungal strains.
- These findings suggest that this compound may possess comparable antimicrobial properties.
Q & A
Q. Advanced Research Focus
- Electron-donating groups : 3,4-Dimethoxy or 4-hydroxy substituents increase membrane permeability, reducing MIC values by 4–8x .
- Metal complexes : Zinc or copper salts of the acetic acid derivative show synergistic activity (FIC index: 0.25–0.5) against multidrug-resistant Candida spp. .
What methodologies are effective for synthesizing and characterizing metal/organic salts of this compound?
Q. Advanced Research Focus
- Salt formation : React the acid with metal sulfates (e.g., CuSO₄) in a 2:1 molar ratio (acid:metal) to form stable complexes .
- Characterization : Use UV-Vis (d-d transitions at 600–700 nm for Cu²⁺) and TGA (decomposition >200°C confirms thermal stability) .
How can researchers address purity challenges during large-scale synthesis?
Q. Basic Research Focus
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile-water gradient) to isolate the compound ≥99% purity .
- Crystallization : Ethanol-water (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction .
What strategies are recommended for biological screening of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
